

# Application of FGF basic in Angiogenesis Models: A Detailed Guide for Researchers

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## Compound of Interest

Compound Name: *FGF basic (93-110) (human, bovine)*

Cat. No.: *B12404653*

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Disclaimer: Extensive literature searches did not yield specific data on the application of the FGF basic peptide fragment (93-110) in angiogenesis models. The following application notes, protocols, and data pertain to the full-length protein, basic Fibroblast Growth Factor (bFGF or FGF2), a well-established pro-angiogenic factor. Researchers interested in the 93-110 fragment may use this information as a foundational guide for designing experiments, with the understanding that the specific activity of the peptide may differ from the full-length protein.

## Application Notes

Basic Fibroblast Growth Factor (bFGF, FGF2) is a potent and widely used mitogen for endothelial cells and a key inducer of angiogenesis both in vitro and in vivo.[1][2][3] Its application in angiogenesis models is crucial for studying the mechanisms of blood vessel formation, screening pro- and anti-angiogenic compounds, and developing therapeutic strategies for diseases where angiogenesis plays a critical role, such as cancer and ischemic conditions.[4][5]

FGF2 exerts its pro-angiogenic effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs) on the surface of endothelial cells, primarily FGFR1.[6] This interaction, potentiated by heparan sulfate proteoglycans (HSPGs), triggers a cascade of intracellular signaling events. Key pathways activated include the Ras-MAPK and PI3K-AKT pathways, which lead to endothelial cell proliferation, migration, differentiation, and survival.[7] FGF2 is also known to upregulate the expression of other pro-angiogenic factors, such as Vascular

Endothelial Growth Factor (VEGF), creating an autocrine loop that amplifies the angiogenic response.[\[2\]](#)[\[8\]](#)

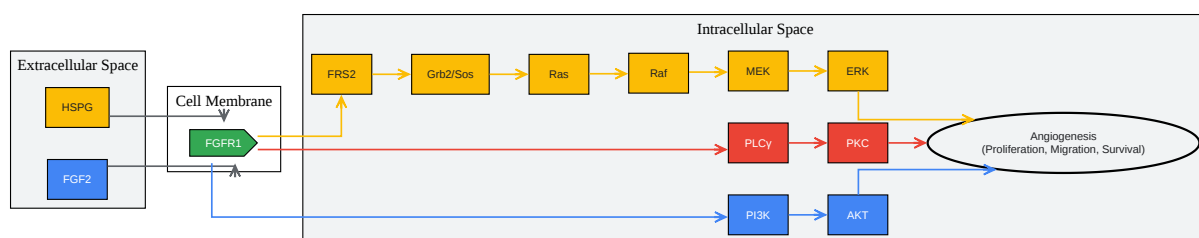
Commonly used angiogenesis models that employ FGF2 as a stimulus include:

- In Vitro Models:
  - Endothelial Cell Tube Formation Assay: A rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures on a basement membrane extract.[\[1\]](#)[\[9\]](#)
- In Vivo Models:
  - Chick Chorioallantoic Membrane (CAM) Assay: A versatile model that utilizes the highly vascularized membrane of a chick embryo to study angiogenesis in a living organism.[\[10\]](#)[\[11\]](#)
  - Matrigel Plug Assay: A widely used method in which a Matrigel plug containing FGF2 is implanted subcutaneously in mice to induce localized neovascularization.[\[12\]](#)[\[13\]](#)[\[14\]](#)

These models are instrumental in elucidating the complex process of angiogenesis and for the preclinical evaluation of novel therapeutics.

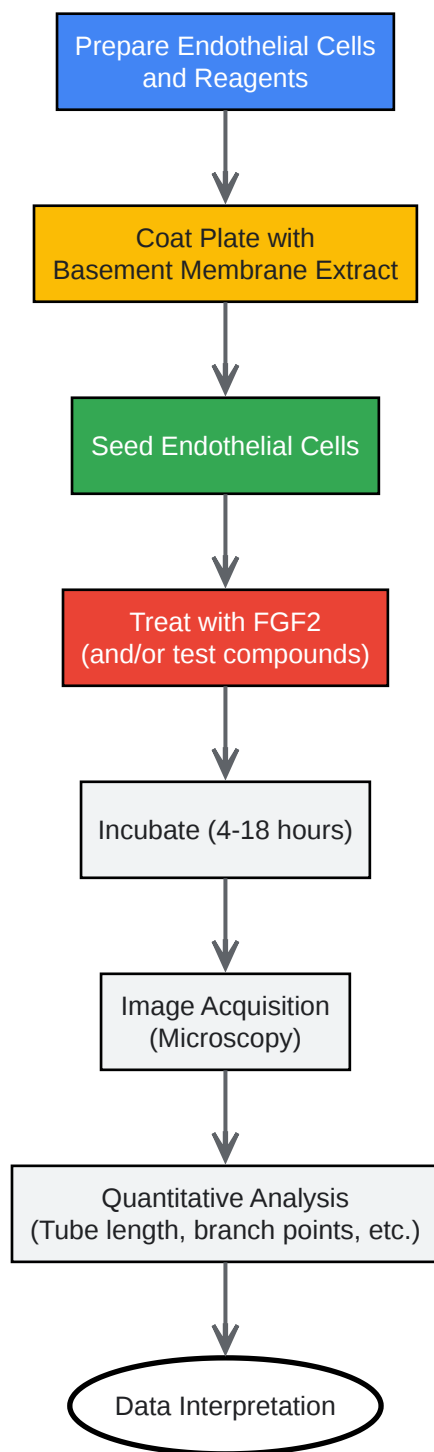
## Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the FGF2 signaling pathway in angiogenesis and a general workflow for an in vitro angiogenesis assay.



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FGF2 Signaling Pathway in Endothelial Cells.



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General Workflow for an In Vitro Angiogenesis Assay.

## Quantitative Data Presentation

The following tables summarize representative quantitative data from studies using FGF2 in common angiogenesis models.

Table 1: In Vitro Endothelial Cell Tube Formation Assay

| Parameter                     | Control    | FGF2 (10 ng/mL) | FGF2 (30 ng/mL) | Reference            |
|-------------------------------|------------|-----------------|-----------------|----------------------|
| Total Tube Length (μm/field)  | 1250 ± 150 | 2800 ± 250      | 3500 ± 300      | <a href="#">[15]</a> |
| Number of Branch Points/field | 25 ± 5     | 60 ± 8          | 85 ± 10         | <a href="#">[15]</a> |
| Number of Loops/field         | 15 ± 3     | 45 ± 6          | 65 ± 7          | <a href="#">[1]</a>  |

Table 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

| Parameter               | Control | FGF2 (1 μg/disk ) | Reference            |
|-------------------------|---------|-------------------|----------------------|
| Vessel Density (%)      | 15 ± 2  | 45 ± 5            | <a href="#">[9]</a>  |
| Number of Blood Vessels | 20 ± 4  | 55 ± 7            | <a href="#">[10]</a> |

Table 3: In Vivo Matrigel Plug Assay

| Parameter                    | Control (Matrigel only) | Matrigel + FGF2 (150 ng) | Reference            |
|------------------------------|-------------------------|--------------------------|----------------------|
| Hemoglobin Content (mg/dL)   | 0.5 ± 0.1               | 5.0 ± 0.8                | <a href="#">[16]</a> |
| CD31+ Area (% of total area) | 2 ± 0.5                 | 15 ± 2.5                 | <a href="#">[17]</a> |

## Experimental Protocols

### Endothelial Cell Tube Formation Assay

This protocol describes the induction of capillary-like structures by FGF2 using Human Umbilical Vein Endothelial Cells (HUVECs).<sup>[1][7][18][19]</sup>

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (e.g., Matrigel®), growth factor reduced
- 96-well tissue culture plates
- Recombinant human FGF2
- Phosphate Buffered Saline (PBS)
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with imaging capabilities

#### Protocol:

- Preparation:
  - Thaw the Basement Membrane Extract on ice overnight at 4°C.
  - Pre-chill a 96-well plate and pipette tips at 4°C.
  - Culture HUVECs in EGM-2 until they reach 80-90% confluency.
- Plate Coating:
  - Using the pre-chilled tips, add 50 µL of the liquid Basement Membrane Extract to each well of the pre-chilled 96-well plate.

- Ensure the entire surface of the well is covered.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Cell Seeding:
  - Harvest HUVECs using trypsin and neutralize.
  - Resuspend the cells in basal medium (EGM-2 without growth factors) at a concentration of  $2 \times 10^5$  cells/mL.
  - Prepare a solution of FGF2 in basal medium at the desired final concentration (e.g., 10-30 ng/mL).
  - Add 100  $\mu$ L of the HUVEC suspension to each well of the solidified matrix.
  - Add the FGF2 solution to the respective wells. For the control group, add an equal volume of basal medium.
- Incubation and Visualization:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours.
  - Monitor the formation of tube-like structures using an inverted microscope at regular intervals.
  - (Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
- Quantification:
  - Capture images from several random fields for each well.
  - Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

## Chick Chorioallantoic Membrane (CAM) Assay

This protocol outlines the assessment of FGF2-induced angiogenesis on the CAM of a developing chick embryo.[\[10\]](#)[\[11\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

#### Materials:

- Fertilized chicken eggs (day 3-4 of incubation)
- Egg incubator (37.5°C, 60-70% humidity)
- Sterile PBS
- Recombinant human FGF2
- Thermanox® coverslips or sterile filter paper disks
- Cortisone acetate solution
- Sterile dissecting tools (forceps, scissors)
- 70% ethanol
- Stereomicroscope with imaging capabilities

#### Protocol:

- Egg Preparation:
  - Incubate fertilized eggs in a rotating incubator for 3 days.
  - On day 3, clean the eggshell with 70% ethanol.
  - Create a small window in the shell over the air sac.
  - Gently drop the chorioallantoic membrane by making a small hole at the pointed end of the egg and applying gentle suction to the window.
- Sample Application:
  - Prepare FGF2 solution in sterile PBS.



- Saturate a sterile Thermanox® coverslip or filter paper disk with the FGF2 solution (e.g., 1 µg FGF2 in 10 µL PBS). A control disk should be saturated with PBS only.
- Gently place the disk onto the CAM surface, avoiding major blood vessels.
- Incubation:
  - Seal the window with sterile tape.
  - Return the eggs to a stationary incubator and incubate for 48-72 hours.
- Analysis:
  - On the day of analysis, carefully remove the tape and observe the area around the disk under a stereomicroscope.
  - Capture images of the vascular network.
  - Quantify angiogenesis by counting the number of blood vessels converging towards the disk or by measuring the vessel density in a defined area around the disk.

## Matrigel Plug Assay

This protocol details the in vivo assessment of FGF2-induced angiogenesis using a subcutaneous Matrigel plug in mice.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[16\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Materials:

- 6-8 week old mice (e.g., C57BL/6)
- Growth factor reduced Matrigel®
- Recombinant human FGF2
- Heparin
- Sterile, pre-chilled syringes and needles
- Anesthetics

- Surgical tools
- Hemoglobin assay kit
- Reagents for immunohistochemistry (e.g., anti-CD31 antibody)

#### Protocol:

- Preparation of Matrigel Mixture:
  - Thaw Matrigel on ice. All reagents and equipment should be kept cold to prevent premature gelling.
  - In a pre-chilled tube, mix Matrigel with FGF2 (e.g., 150 ng per plug) and heparin (to stabilize FGF2). The final volume per plug is typically 0.5 mL.
  - Prepare a control mixture of Matrigel and heparin without FGF2.
  - Draw the mixture into a pre-chilled syringe.
- Subcutaneous Injection:
  - Anesthetize the mouse.
  - Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse.
- Incubation Period:
  - Allow the Matrigel to solidify in vivo and for angiogenesis to occur. This typically takes 7-14 days.
- Plug Excision and Analysis:
  - Euthanize the mouse and carefully excise the Matrigel plug.
  - For Hemoglobin Measurement: Homogenize the plug and measure the hemoglobin content using a commercially available kit. This provides a quantitative measure of blood vessel formation.

- For Immunohistochemistry: Fix the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as anti-CD31 antibody. Quantify angiogenesis by measuring the microvessel density (MVD) or the percentage of CD31-positive area.

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